molecular formula C13H18ClNO2 B4428747 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide

Cat. No. B4428747
M. Wt: 255.74 g/mol
InChI Key: HACFSOKHOWXTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide, also known as Etoben or Ethoben, is a chemical compound that belongs to the family of herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants. Etoben has gained attention in recent years due to its potential as a tool for scientific research.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide works by inhibiting the activity of an enzyme called acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammals, as it is rapidly metabolized and excreted from the body. However, it can cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide is a useful tool for scientific research due to its selective inhibition of AHAS in plants. However, its use is limited by its toxicity to certain organisms and its potential to cause environmental damage if not used properly.

Future Directions

There are several potential future directions for the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide in scientific research. One area of interest is the development of novel herbicides based on the structure of this compound. Another potential application is the use of this compound as a tool to study the biosynthesis of branched-chain amino acids in plants. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in the treatment of pain and inflammation-related disorders and cancer.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide has been used in various scientific research studies to investigate its mechanism of action and potential applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-5-15-13(16)10(4)17-11-6-8(2)12(14)9(3)7-11/h6-7,10H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACFSOKHOWXTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.